H-Arg(NO2)-Obzl
CAS No.: 7672-27-7
Cat. No.: VC0533408
Molecular Formula: C13H19N5O4
Molecular Weight: 309.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7672-27-7 |
|---|---|
| Molecular Formula | C13H19N5O4 |
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate |
| Standard InChI | InChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17)/t11-/m0/s1 |
| Standard InChI Key | FAJFGLZHUIUNSS-NSHDSACASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N |
| SMILES | C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomeric Forms
H-Arg(NO2)-Obzl exists in multiple salt forms, including the p-tosylate derivative (CAS 10342-07-1), which has a molecular formula of and a higher molecular weight of 481.5 g/mol . The base compound features a benzyl ester group attached to the nitroarginine backbone, enhancing its solubility in organic solvents and stability under experimental conditions. Key structural distinctions between the base and salt forms are summarized below:
| Property | H-Arg(NO2)-Obzl (Base) | H-Arg(NO2)-Obzl P-Tosylate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 309.32 g/mol | 481.5 g/mol |
| CAS Number | 7672-27-7 | 10342-07-1 |
| Solubility | Organic solvents | Enhanced aqueous stability |
The nitro group () at the ω-position of the arginine side chain is pivotal for its inhibitory activity against NOS isoforms .
Spectroscopic and Crystallographic Data
While crystallographic data for H-Arg(NO2)-Obzl remains limited, nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm its structural integrity. The compound’s IUPAC name—benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate—reflects its stereospecific configuration, which is critical for binding to NOS active sites .
Synthesis and Industrial Production
Synthetic Pathways
H-Arg(NO2)-Obzl is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase methods. A common route involves the nitroarginine benzylation of L-arginine followed by esterification with benzyl alcohol . For example, in peptide chemistry, H-Arg(NO2)-Obzl serves as a protected intermediate in the synthesis of tetrapeptides like Arg-Pro-Phe-Phe . The p-tosylate salt form is generated by reacting the base compound with p-toluenesulfonic acid to improve crystallinity and storage stability .
Mechanistic Insights: Nitric Oxide Synthase Inhibition
Competitive Inhibition of NOS Isoforms
H-Arg(NO2)-Obzl acts as a competitive inhibitor of NOS by mimicking the native substrate L-arginine. It binds reversibly to the enzyme’s active site, blocking the conversion of L-arginine to NO and L-citrulline . This inhibition is particularly effective against neuronal NOS (nNOS/NOS1), as demonstrated in cardiac myocyte studies where it reduced NO-dependent modulation of contractility .
Substrate Limitation and Cellular Effects
By depleting local L-arginine pools, H-Arg(NO2)-Obzl indirectly regulates NO bioavailability. In mitochondrial microdomains, this limitation alters calcium signaling and oxidative phosphorylation, highlighting its role in studying metabolic disorders .
Applications in Biomedical Research
Vascular Physiology and Hypertension Models
H-Arg(NO2)-Obzl is instrumental in hypertension research. Administered in rodent models, it induces endothelial dysfunction by inhibiting endothelial NOS (eNOS), thereby mimicking vascular pathology observed in metabolic syndrome .
Neurodegenerative Disease Studies
In Alzheimer’s and Parkinson’s disease models, the compound exacerbates neurotoxicity by suppressing neuroprotective NO signaling. This effect aids in identifying therapeutic targets to restore NOS activity .
Immunomodulation and Inflammation
NO modulates macrophage activity and cytokine release. H-Arg(NO2)-Obzl-treated macrophages exhibit reduced nitric oxide synthase 2 (NOS2) activity, providing insights into sepsis and autoimmune disease mechanisms .
Pharmacological Significance and Drug Development
Lead Compound Optimization
H-Arg(NO2)-Obzl derivatives are being explored for selective NOS1 inhibition to treat conditions like migraine and anxiety. Structural modifications, such as fluorination of the benzyl group, enhance blood-brain barrier permeability .
Combination Therapies
Preclinical studies combine H-Arg(NO2)-Obzl with arginase inhibitors (e.g., S-(2-boronoethyl)-L-cysteine) to amplify NO signaling in cardiovascular therapies. This approach restores contractility in heart failure models .
Recent Advances and Future Directions
Mitochondrial-Targeted Delivery
Nanoparticle formulations of H-Arg(NO2)-Obzl are under development to enhance mitochondrial uptake, addressing NO dysregulation in aging and ischemia-reperfusion injury .
CRISPR-Cas9 Screens
Genome-wide CRISPR screens using H-Arg(NO2)-Obzl-treated cells have identified novel regulators of NOS expression, paving the way for gene therapy applications .
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